4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol
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Overview
Description
4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol is an organic compound that features a phenol group substituted with a methoxy group and a trimethylsilyl-propynyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative.
Methoxylation: The phenol is methoxylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Propargylation: The methoxylated phenol is then subjected to a propargylation reaction using propargyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Tetrabutylammonium fluoride in a polar aprotic solvent.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenol derivatives depending on the reagent used.
Scientific Research Applications
4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol involves its interaction with various molecular targets:
Molecular Targets: The phenol group can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may affect oxidative stress pathways by acting as an antioxidant, scavenging free radicals, and reducing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Lacks the trimethylsilyl-propynyl group, making it less reactive in certain chemical reactions.
2-[3-(Trimethylsilyl)prop-2-yn-1-yl]phenol: Lacks the methoxy group, affecting its solubility and reactivity.
4-Methoxy-2-propynylphenol: Lacks the trimethylsilyl group, making it less stable under certain conditions.
Uniqueness
4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol is unique due to the presence of both the methoxy and trimethylsilyl-propynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
CAS No. |
918495-60-0 |
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Molecular Formula |
C13H18O2Si |
Molecular Weight |
234.37 g/mol |
IUPAC Name |
4-methoxy-2-(3-trimethylsilylprop-2-ynyl)phenol |
InChI |
InChI=1S/C13H18O2Si/c1-15-12-7-8-13(14)11(10-12)6-5-9-16(2,3)4/h7-8,10,14H,6H2,1-4H3 |
InChI Key |
YIGAJAINPSHNDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CC#C[Si](C)(C)C |
Origin of Product |
United States |
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